molecular formula C22H23ClFN5O3S B2945882 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1189724-47-7

3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2945882
CAS No.: 1189724-47-7
M. Wt: 491.97
InChI Key: LSQKVEFUQSCNDZ-UHFFFAOYSA-N
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Description

3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique combination of functional groups, including a piperazine ring, a sulfonyl group, and a pyrazole ring, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 5-chloro-2-methylphenylamine with piperazine under controlled conditions to form the piperazine intermediate.

    Sulfonylation: The piperazine intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.

    Pyrazole Formation: The sulfonylated piperazine intermediate undergoes cyclization with a suitable pyrazole precursor to form the pyrazole ring.

    Final Coupling: The final step involves coupling the pyrazole intermediate with 4-fluorophenyl isocyanate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the methyl group on the pyrazole ring.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes in the body.

    Pharmacology: The compound is studied for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.

    Materials Science: Its unique chemical structure makes it a candidate for the development of advanced materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound is used in various biological assays to study its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxamide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications, particularly in medicinal chemistry and pharmacology.

Properties

IUPAC Name

3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl-N-(4-fluorophenyl)-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClFN5O3S/c1-15-3-4-16(23)13-20(15)28-9-11-29(12-10-28)33(31,32)22-19(14-27(2)26-22)21(30)25-18-7-5-17(24)6-8-18/h3-8,13-14H,9-12H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQKVEFUQSCNDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=NN(C=C3C(=O)NC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClFN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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